Norfloxacin nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity

Studies have shown that norfloxacin nicotinate possesses broad-spectrum antibacterial activity against various bacteria commonly affecting animals, including:

- Swine: Salmonella cholerasuis, Actinobacillus pleuropneumoniae, Streptococcus suis, Mycoplasma hyopneumoniae []

- Cattle: Escherichia coli, Pasteurella multocida, Mannheimia haemolytica []

These studies demonstrate the potential of norfloxacin nicotinate as a treatment option for bacterial infections in animals.

Pharmacokinetics

Researchers have investigated the pharmacokinetic properties of norfloxacin nicotinate in various animal models. These studies have shown:

- Improved water solubility: Compared to norfloxacin, norfloxacin nicotinate exhibits increased water solubility, facilitating administration via various routes [, ].

- Bioavailability: Studies in pigs indicate good bioavailability (51-64%) following intramuscular and subcutaneous administration [].

- Distribution and elimination: Research suggests that norfloxacin nicotinate follows a two-compartment model with rapid distribution and elimination half-lives [].

Understanding the pharmacokinetic profile of norfloxacin nicotinate is crucial for determining its effectiveness and designing appropriate dosing regimens.

Other Research Applications

Beyond its antimicrobial activity and pharmacokinetic properties, norfloxacin nicotinate has been explored in other research areas:

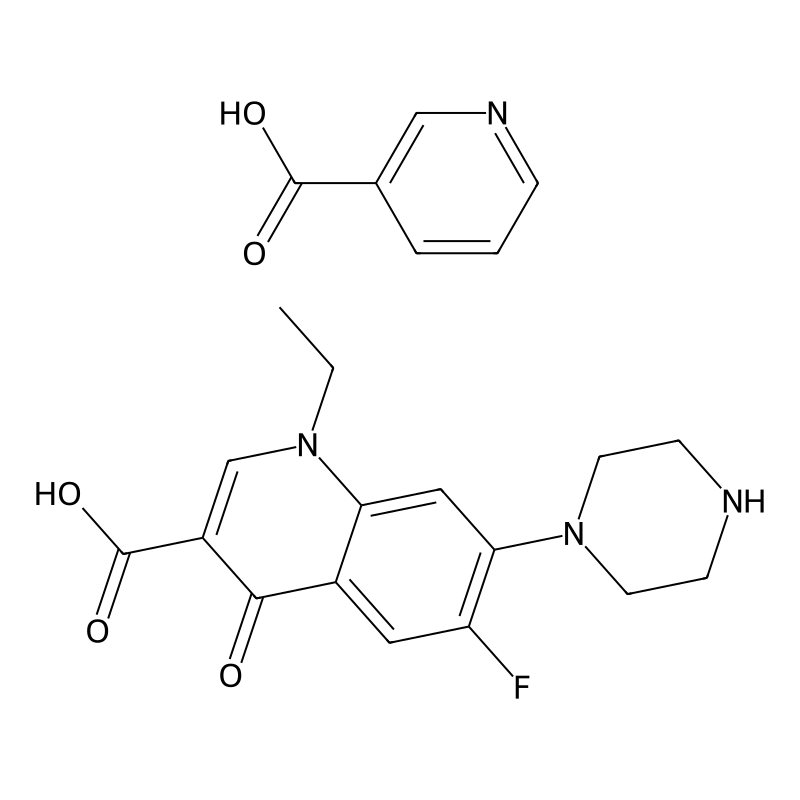

Norfloxacin nicotinate is a derivative of norfloxacin, a fluoroquinolone antibiotic, combined with nicotinic acid. This compound, with the chemical formula C22H23FN4O5, is designed to enhance the solubility and bioavailability of norfloxacin, making it more effective in treating bacterial infections. Norfloxacin itself is primarily used for urinary tract infections and other bacterial infections due to its broad-spectrum activity against Gram-negative and some Gram-positive bacteria .

Norfloxacin nicotinate functions similarly to norfloxacin. It inhibits bacterial growth by interfering with DNA gyrase, an enzyme crucial for bacterial DNA replication []. This disrupts bacterial cell division and ultimately leads to cell death. However, research suggests norfloxacin nicotinate might also induce an innate immune response in fish at high concentrations, potentially aiding its antibacterial effects [].

- Hydrolysis: In aqueous environments, norfloxacin nicotinate can hydrolyze, leading to the release of free norfloxacin and nicotinic acid.

- Oxidation: The presence of reactive oxygen species can oxidize the compound, potentially affecting its antibacterial efficacy.

- Complexation: Norfloxacin nicotinate can form complexes with metal ions, which may influence its pharmacokinetic properties .

Norfloxacin nicotinate exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it retains the antimicrobial properties of norfloxacin while demonstrating enhanced activity against certain resistant strains. Additionally, it has been observed to induce antioxidant enzyme activities and modulate gene expression related to oxidative stress responses in various biological models .

Toxicity Studies

Research indicates that norfloxacin nicotinate can cause developmental toxicity and oxidative stress in aquatic organisms such as zebrafish. This raises concerns about its environmental impact and the need for careful monitoring in ecological studies .

The synthesis of norfloxacin nicotinate typically involves the following steps:

- Preparation of Norfloxacin: The base compound is synthesized through a multi-step process involving cyclization and fluorination.

- Esterification with Nicotinic Acid: Norfloxacin is then reacted with nicotinic acid under controlled conditions to form the ester linkage characteristic of norfloxacin nicotinate.

- Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Norfloxacin nicotinate is primarily utilized in veterinary medicine for treating bacterial infections in livestock. Its enhanced solubility makes it suitable for oral administration in animals. Additionally, it holds potential for research applications in pharmacology and toxicology due to its unique properties and effects on biological systems .

Interaction studies involving norfloxacin nicotinate have focused on its pharmacokinetics and potential drug interactions:

- Pharmacokinetics: Investigations have shown differences in absorption and metabolism between unweaned and weaned animals, indicating varying efficacy based on developmental stage .

- Drug Interactions: Research has highlighted potential interactions with other drugs that may affect its antibacterial efficacy or increase toxicity .

Several compounds are similar to norfloxacin nicotinate in structure and function. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| Norfloxacin | High | Broad-spectrum antibacterial activity |

| Ciprofloxacin | Moderate | Enhanced activity against Gram-negative bacteria |

| Ofloxacin | Moderate | Greater potency against certain pathogens |

| Levofloxacin | High | S-enantiomer of ofloxacin, improved efficacy |

| Moxifloxacin | Moderate | Greater activity against anaerobic bacteria |

Norfloxacin nicotinate’s unique combination of enhanced solubility and specific biological effects distinguishes it from these similar compounds, particularly in veterinary applications where solubility can significantly affect treatment outcomes .

Nicotinate Adduct Impact on Water Solubility

The addition of a nicotinate moiety to norfloxacin significantly alters its physicochemical properties, particularly its solubility in aqueous environments. Native norfloxacin exhibits limited water solubility (0.32 ± 0.02 mg/mL) [2], which restricts its absorption in the gastrointestinal tract. In contrast, norfloxacin nicotinate demonstrates markedly improved solubility due to the ionic interaction between the protonated tertiary amine of the fluoroquinolone core and the carboxylate group of nicotinic acid [1]. This modification reduces the compound’s hydrophobicity, enabling faster dissolution rates and higher saturation concentrations in physiological fluids.

Structural analyses indicate that the nicotinate adduct disrupts norfloxacin’s crystalline lattice, favoring amorphous or hydrated solid forms that dissolve more readily [2]. For example, in biorelevant pH conditions (e.g., pH 2.0), norfloxacin nicotinate achieves near-complete dissolution within 30 minutes, compared to the slower and incomplete dissolution of unmodified norfloxacin [2]. This solubility enhancement is critical for improving oral bioavailability, as demonstrated in comparative studies where nicotinate formulations achieved 73–106% intramuscular bioavailability in calves, despite poor oral absorption [3] [4].

Table 1: Solubility and Dissolution Properties of Norfloxacin Nicotinate vs. Native Norfloxacin

| Parameter | Norfloxacin Nicotinate | Native Norfloxacin |

|---|---|---|

| Water Solubility (mg/mL) | 2.64 ± 0.39 [2] | 0.32 ± 0.02 [2] |

| Dissolution Rate (μg/min) | 2.53–4.16 [2] | 0.06–0.79 [2] |

| pH Stability Range | 2.0–7.4 [2] | 2.0–5.5 [2] |

Absorption Kinetics in Intramuscular vs. Oral Routes

The route of administration profoundly influences the absorption kinetics of norfloxacin nicotinate. Intramuscular (IM) administration in donkeys yielded a bioavailability of 31.5% at 10 mg/kg and 18.8% at 20 mg/kg, whereas oral bioavailability was substantially lower (6.4–9.6%) [4]. This disparity arises from two factors:

- First-Pass Metabolism: Oral administration subjects the compound to hepatic metabolism, reducing systemic availability.

- pH-Dependent Solubility: While the nicotinate adduct improves solubility in acidic environments (e.g., stomach pH 2.0), neutral intestinal pH (7.4) reduces ionization, leading to precipitation and incomplete absorption [2].

In ruminants, age-dependent physiological changes further modulate absorption. Unweaned calves exhibited slower clearance (8.5 mL/min/kg) compared to weaned calves (16.1 mL/min/kg), reflecting developmental differences in metabolic activity and rumen function [3]. Intramuscular administration bypasses these variables, achieving higher and more consistent serum concentrations.

Table 2: Bioavailability of Norfloxacin Nicotinate by Administration Route

| Species | Route | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|---|

| Donkey | Intramuscular | 10 | 31.5 [4] |

| Donkey | Intramuscular | 20 | 18.8 [4] |

| Donkey | Oral | 10 | 9.6 [4] |

| Donkey | Oral | 20 | 6.4 [4] |

| Calf | Intramuscular | 7.5–15 | 73–106 [3] |

Volume of Distribution and Protein Binding Characteristics

Norfloxacin nicotinate exhibits a large volume of distribution (1.7–3.34 L/kg) [3] [4], indicating extensive tissue penetration. This property is attributed to the compound’s moderate lipophilicity, which allows diffusion into intracellular compartments and bodily fluids. In donkeys, the volume of distribution at steady state ($$V_{d(ss)}$$) was 3.34 ± 0.58 L/kg after intravenous administration [4], while calves showed values of 1.7–2.1 L/kg [3]. These variations likely reflect species-specific differences in plasma protein binding and tissue affinity.

Protein binding studies in lactating cows revealed concentration-dependent binding, with 19% at 0.2 mg/L, 13% at 1.0 mg/L, and 6% at 8.4 mg/L [5]. This inverse relationship suggests that norfloxacin nicotinate’s free fraction increases at higher concentrations, enhancing antimicrobial efficacy in infected tissues. However, binding kinetics may shift in diseased states; cows with mastitis exhibited altered clearance rates (10.4–14.2 mL/min/kg) compared to healthy controls, potentially due to inflammation-induced changes in plasma protein levels [5].

Table 3: Protein Binding and Distribution of Norfloxacin Nicotinate

| Species | Condition | Protein Binding (%) | Volume of Distribution (L/kg) |

|---|---|---|---|

| Cow | Healthy | 6–19 [5] | 1.8–2.1 [3] |

| Cow | Mastitis | Not reported | 2.0–2.7 [5] |

| Donkey | Healthy | Not reported | 3.34 ± 0.58 [4] |

| Calf | Unweaned | Not reported | 1.7–1.8 [3] |